

(4-Acetylpiperazin-1-yl)acetic Acid: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: (4-Acetylpiperazin-1-yl)acetic acid

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Introduction: The Strategic Value of the Acetylpiperazine Moiety

In the landscape of modern drug discovery, the piperazine ring stands as a privileged scaffold, frequently incorporated to modulate the physicochemical and pharmacokinetic properties of therapeutic agents.^[1] Its ability to introduce a basic nitrogen center enhances aqueous solubility and allows for favorable interactions with biological targets. The strategic N-acetylation of the piperazine ring, coupled with an acetic acid functional group, gives rise to **(4-Acetylpiperazin-1-yl)acetic acid**, a building block of significant interest. The N-acetyl group can serve to fine-tune basicity, improve metabolic stability, and introduce a hydrogen bond acceptor, while the acetic acid moiety provides a convenient handle for amide bond formation, one of the most fundamental reactions in medicinal chemistry.^[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of **(4-Acetylpiperazin-1-yl)acetic acid** in synthetic workflows.

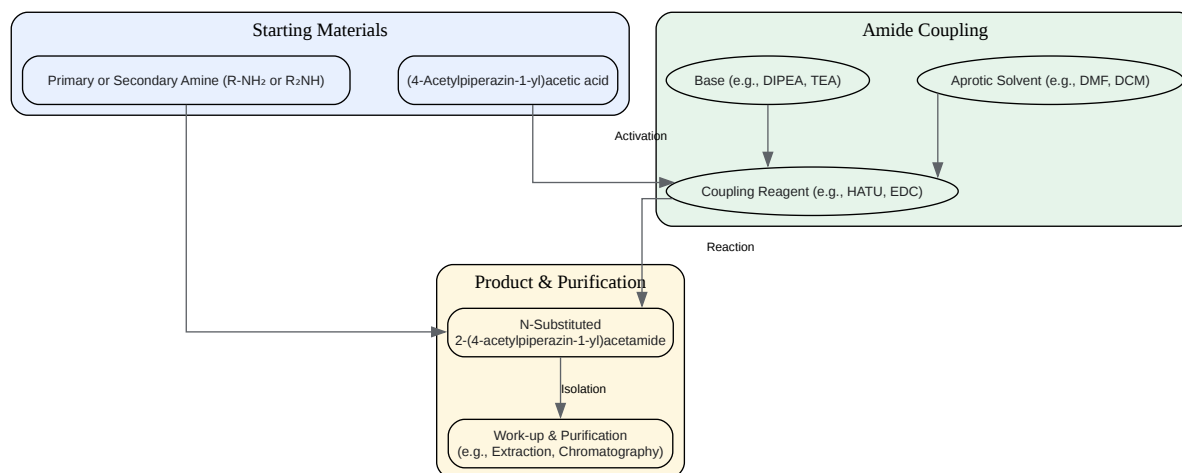
Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The properties of **(4-Acetylpiperazin-1-yl)acetic acid** are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(4-acetylpiperazin-1-yl)acetic acid	--INVALID-LINK--[2]
CAS Number	705941-45-3	--INVALID-LINK--[2]
Molecular Formula	C ₈ H ₁₄ N ₂ O ₃	--INVALID-LINK--[2]
Molecular Weight	186.21 g/mol	--INVALID-LINK--[2]
SMILES	<chem>CC(=O)N1CCN(CC1)CC(=O)O</chem>	--INVALID-LINK--[2]
InChIKey	LOJWUWGLJZYAOE-UHFFFAOYSA-N	--INVALID-LINK--[2]

Core Application: Amide Bond Formation

The primary utility of **(4-Acetylpiperazin-1-yl)acetic acid** in medicinal chemistry lies in its role as a carboxylic acid partner in amide coupling reactions. The formation of an amide bond is a robust and well-established transformation for linking molecular fragments.^[1] The general workflow for this application is depicted below.



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General workflow for amide coupling.

Detailed Protocols: Synthesis of N-Aryl Acetamide Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl acetamide derivatives using **(4-Acetylpiperazin-1-yl)acetic acid**. These protocols are based on well-established amide coupling procedures and analogous syntheses reported in the literature for similar building blocks.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often leads to high yields

and short reaction times.

Materials:

- **(4-Acetylpiperazin-1-yl)acetic acid**
- Substituted aniline (e.g., 4-chloroaniline)
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- 5% aqueous LiCl solution
- 1 M HCl solution
- Saturated aqueous NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve **(4-Acetylpiperazin-1-yl)acetic acid** (1.0 eq) in anhydrous DMF.
- **Activation:** Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- **Amine Addition:** Add the substituted aniline (1.05 eq) to the reaction mixture.
- **Reaction:** Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl 2-(4-acetypiperazin-1-yl)acetamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.

Materials:

- **(4-Acetylpiperazin-1-yl)acetic acid**
- Substituted aniline (e.g., 2,4-difluoroaniline)
- EDC hydrochloride
- HOBt
- DIPEA
- Anhydrous Dichloromethane (DCM)
- 1 M HCl solution
- Saturated aqueous NaHCO₃ solution
- Brine

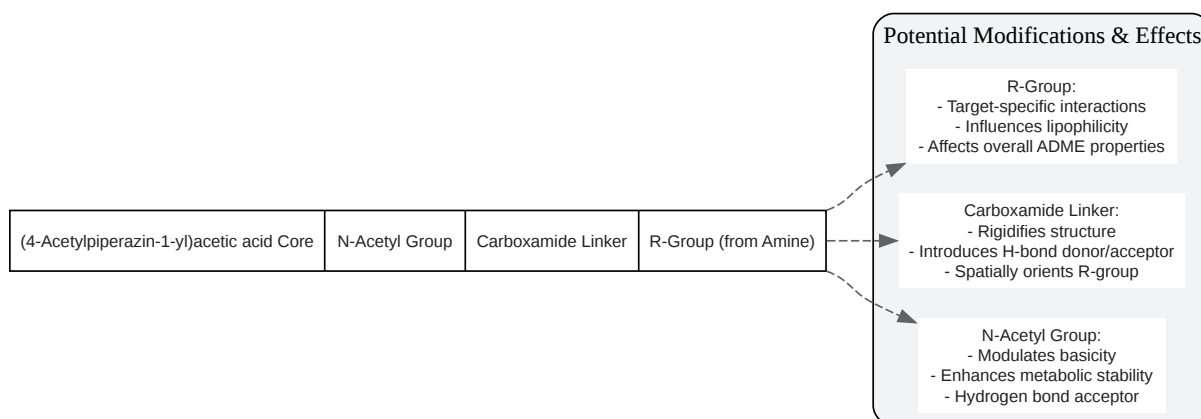
- Anhydrous MgSO₄

Procedure:

- Reaction Setup: To a stirred solution of **(4-Acetylpiperazin-1-yl)acetic acid** (1.0 eq), the substituted aniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM, add DIPEA (2.2 eq).
- Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up:
 - Dilute the reaction mixture with DCM.
 - Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the target N-aryl 2-(4-acetylpiperazin-1-yl)acetamide.

Structure-Activity Relationship (SAR) Insights

The **(4-Acetylpiperazin-1-yl)acetic acid** moiety can be strategically employed to explore the structure-activity relationships of a lead compound. The N-acetyl group, in particular, offers a point of modulation.



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Conceptual SAR diagram.

By synthesizing a library of analogs where the N-acetyl group is replaced with other acyl groups (e.g., propionyl, cyclopropylcarbonyl) or sulfonyl groups, researchers can probe the electronic and steric requirements of the target binding pocket. Furthermore, the piperazine ring itself can be a key pharmacophoric element, and its substitution pattern can significantly impact biological activity and pharmacokinetic properties such as P-glycoprotein (P-gp) efflux. [3][4]

Conclusion

(4-Acetylpiperazin-1-yl)acetic acid is a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for straightforward incorporation into molecules via robust amide coupling chemistry, while the N-acetylpiperazine moiety provides a means to optimize solubility, metabolic stability, and target engagement. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents.

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